molecular formula C11H12F3N5 B7070728 N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine

N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B7070728
M. Wt: 271.24 g/mol
InChI Key: ZMEKNXWBRRBYNS-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a trifluoromethyl group and a triazole moiety

Properties

IUPAC Name

N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5/c1-18(4-5-19-7-16-17-8-19)10-3-2-9(6-15-10)11(12,13)14/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEKNXWBRRBYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=NN=C1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.

    Substitution on the Pyridine Ring: The trifluoromethyl group is introduced onto the pyridine ring through nucleophilic substitution reactions, often using trifluoromethylating agents such as trifluoromethyl iodide.

    Coupling of the Triazole and Pyridine Units: The triazole moiety is then coupled with the pyridine ring through a series of nucleophilic substitution reactions, typically using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, trifluoromethylating agents, bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with various molecular targets:

    Molecular Targets: The triazole moiety can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole moiety.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant that also contains a triazole ring.

Uniqueness

N-methyl-N-[2-(1,2,4-triazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a triazole moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry, agrochemicals, and materials science.

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